Boc-Lys(Boc)-Pro-OH

描述

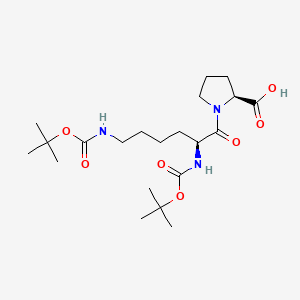

Boc-Lys(Boc)-Pro-OH, also known as Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysyl-L-proline, is a protected dipeptide derivative. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The presence of the tert-butoxycarbonyl (Boc) groups provides protection to the amino groups, preventing unwanted side reactions during peptide chain elongation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Boc)-Pro-OH typically involves the following steps:

Protection of Lysine: Lysine is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Lys(Boc)-OH.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of lysine are protected using Boc2O and TEA.

Automated Coupling: Automated peptide synthesizers are employed to couple the protected lysine with proline efficiently.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

化学反应分析

Types of Reactions

Boc-Lys(Boc)-Pro-OH undergoes several types of chemical reactions:

Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino groups.

Coupling Reactions: The compound can participate in further peptide coupling reactions to extend the peptide chain.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection.

Coupling: Reagents such as DIC, EDC, HOBt, and NHS are used for coupling reactions.

Major Products Formed

Deprotection: Removal of Boc groups yields free lysine and proline residues.

Coupling: Formation of longer peptide chains by coupling with other amino acids.

科学研究应用

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Boc)-Pro-OH is extensively used as a building block in the synthesis of peptides via solid-phase techniques. The dual Boc protecting groups enhance the stability of the compound during synthesis, allowing for the formation of complex peptide chains with high purity. The protection groups prevent premature reactions, facilitating controlled assembly of peptides. The efficiency of this compound in SPPS is influenced by factors such as pH and temperature during both protection/deprotection steps and coupling reactions .

Case Study: Synthesis of Peptide Vaccines

In a study focusing on peptide vaccines, this compound was utilized to synthesize immunogenic peptides that stimulate an immune response. The resulting peptides demonstrated enhanced binding affinities to major histocompatibility complex (MHC) molecules, showcasing the compound's effectiveness in vaccine development .

Drug Development

Peptide-Based Therapeutics

The compound plays a crucial role in pharmaceutical research for developing peptide-based drugs. Its structural properties allow researchers to design and modify therapeutic agents effectively. For instance, this compound has been investigated for its potential as a drug carrier in liposome-based delivery systems, which enhance drug bioavailability and targeting capabilities .

Table 1: Comparison of Drug Delivery Systems Using this compound

| Drug Delivery System | Advantages | Applications |

|---|---|---|

| Liposome-based | Improved bioavailability; targeted delivery | Anticancer therapies; antifungal agents |

| Bioconjugates | Enhanced stability; specific targeting | Targeted drug delivery systems |

Bioconjugation

Linking Peptides to Biomolecules

this compound is employed in bioconjugation processes where it facilitates the linking of peptides to other biomolecules. This is essential for creating targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects. The compound's ability to form stable conjugates makes it a valuable tool in developing advanced biotherapeutics .

Research in Immunology

Development of Immunogenic Peptides

In immunological research, this compound is instrumental in synthesizing peptides that can be used as vaccines or therapeutic agents against various diseases. Research has demonstrated that peptides derived from this compound can stimulate robust immune responses, making it a key component in vaccine formulation strategies .

Protein Engineering

Modifying Protein Structures

The compound is also significant in protein engineering, where it allows scientists to modify protein structures for enhanced stability and functionality. By incorporating this compound into proteins, researchers can fine-tune their properties for specific applications, including enzyme catalysis and structural studies .

作用机制

The mechanism of action of Boc-Lys(Boc)-Pro-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc groups protect the amino groups from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amino groups can participate in further reactions, facilitating the formation of longer peptide chains .

相似化合物的比较

Similar Compounds

Boc-Lys(Boc)-OH: A similar compound with only lysine protected by Boc groups.

Fmoc-Lys(Boc)-OH: Another protected lysine derivative with a different protecting group (Fmoc) for the α-amino group.

Uniqueness

Boc-Lys(Boc)-Pro-OH is unique due to the presence of both lysine and proline residues, making it a versatile building block for synthesizing peptides with specific sequences and properties. The dual Boc protection ensures stability during synthesis and allows for selective deprotection .

生物活性

Boc-Lys(Boc)-Pro-OH, a derivative of lysine and proline, is a compound of significant interest in biochemical research and applications. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

- Molecular Formula: C₁₆H₃₀N₂O₆

- Molecular Weight: 346.419 g/mol

- CAS Number: 2483-46-7

- Density: 1.1 ± 0.1 g/cm³

- Boiling Point: 514.4 ± 45.0 °C at 760 mmHg

This compound is characterized by its tert-butoxycarbonyl (Boc) protecting groups on the lysine residue, which enhance its stability during synthesis and biological assays.

1. Peptide Synthesis Applications

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides and proteins. This compound has been shown to be effective in synthesizing multifunctional amphiphilic peptide dendrimers, which are promising as nonviral gene vectors in cancer research .

2. Cellular Impact and Mechanisms

Research indicates that this compound can influence various cellular pathways:

- Gene Delivery: The amphiphilic nature of peptides synthesized from this compound enhances their ability to encapsulate nucleic acids, improving gene delivery efficiency .

- Antitumor Activity: Peptides derived from this compound have demonstrated potential in targeting cancer cells, possibly through mechanisms involving apoptosis and cell cycle regulation .

Case Study 1: Gene Vector Research

In a study focusing on the use of peptide dendrimers for gene delivery, this compound was incorporated into dendrimer structures that successfully delivered plasmid DNA into human cancer cells. The results showed a significant increase in transfection efficiency compared to traditional methods, highlighting its potential for therapeutic applications .

Case Study 2: Anticancer Peptide Development

A series of peptides synthesized using this compound were evaluated for their cytotoxic effects against various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity. Mechanistic studies suggested that these peptides induce apoptosis through mitochondrial pathways .

Research Findings

属性

IUPAC Name |

(2S)-1-[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUJKNMOGSRQMN-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718544 | |

| Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198475-99-9 | |

| Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。